molecular formula C17H30N2O B4578756 1-cyclohexyl-4-(cyclohexylcarbonyl)piperazine

1-cyclohexyl-4-(cyclohexylcarbonyl)piperazine

Cat. No. B4578756
M. Wt: 278.4 g/mol
InChI Key: MAEICGOAHFFMEL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-cyclohexyl-4-(cyclohexylcarbonyl)piperazine and its analogues often involves the acylation of piperazine or cyclohexylpiperazine derivatives. For instance, analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) have been designed with reduced lipophilicity by substituting methylene groups with more polar functional groups to potentially enhance their applications as positron emission tomography radiotracers (Abate et al., 2011).

Molecular Structure Analysis

The molecular structure and conformation of piperazine derivatives, including those similar to 1-cyclohexyl-4-(cyclohexylcarbonyl)piperazine, have been extensively studied. For example, the crystal and molecular structure of 1,4-bis-(cyclopropylmethyl) piperazine dihydrochloride reveals a "chair" conformation, highlighting the importance of the piperazine core in determining the overall molecular geometry (Dung et al., 1987).

Chemical Reactions and Properties

Piperazine derivatives, including 1-cyclohexyl-4-(cyclohexylcarbonyl)piperazine, can undergo various chemical reactions due to the presence of reactive functional groups. For example, substituted piperazines have been synthesized and evaluated for their potential as ligands for melanocortin receptors, indicating the versatility of piperazine derivatives in chemical synthesis and receptor targeting (Mutulis et al., 2004).

Physical Properties Analysis

The physical properties of piperazine derivatives are closely related to their molecular structure. The crystal structure of a novel anion exchange product containing a cyclohexane-substituted thio piperazinium chloride demonstrates the impact of substituents on the physical properties of these compounds (Bhat et al., 2017).

Chemical Properties Analysis

The chemical properties of 1-cyclohexyl-4-(cyclohexylcarbonyl)piperazine and related compounds can be elucidated through their reactivity and interactions with other molecules. For instance, exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of PB28 has provided insights into the chemical behavior and potential therapeutic applications of these compounds (Berardi et al., 2009).

Scientific Research Applications

Analogues for Oncology Applications

  • Diagnostic and Therapeutic Potential : Analogues of 1-cyclohexyl-4-(cyclohexylcarbonyl)piperazine have been investigated for their potential use as positron emission tomography (PET) radiotracers in oncology. By modifying the lipophilicity and introducing polar functional groups, researchers aim to enhance the utility of these compounds for diagnostic applications, with some analogues showing selective affinity and minimal antiproliferative activity, which is promising for their use in imaging tumor cells (Abate et al., 2011).

Structural and Pharmacological Studies

  • Melanocortin Receptor Ligands : Piperazine derivatives have been synthesized and structurally characterized to explore their activity on melanocortin receptors, which are potential targets for treating obesity and related metabolic disorders. Some compounds exhibited selectivity and submicromolar affinities for the melanocortin 4 receptor (MC4R), indicating the potential for developing novel therapeutic agents (Mutulis et al., 2004).

  • Anti-mycobacterial Activity : Piperazine and its analogues have been reported to exhibit significant anti-mycobacterial activity, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the medicinal importance of piperazine as a core scaffold in developing anti-TB molecules, underscoring its role in addressing global health challenges posed by tuberculosis (Girase et al., 2020).

Drug Discovery and Development

  • Central Pharmacological Activity : Piperazine derivatives have been investigated for their central pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects. These studies contribute to understanding the therapeutic applications of piperazine derivatives in treating central nervous system disorders, offering insights into the development of new drugs (Brito et al., 2018).

  • Antimicrobial Activities : Research on 1,2,4-triazole derivatives of piperazine has shown promising antimicrobial activities, indicating the potential of these compounds in developing new antimicrobial agents. The structural modification of piperazine derivatives continues to be an active area of research for addressing the increasing challenge of microbial resistance (Bektaş et al., 2010).

properties

IUPAC Name

cyclohexyl-(4-cyclohexylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O/c20-17(15-7-3-1-4-8-15)19-13-11-18(12-14-19)16-9-5-2-6-10-16/h15-16H,1-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEICGOAHFFMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN(CC2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl(4-cyclohexylpiperazin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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